B1576294 Kalata B14

Kalata B14

Cat. No.: B1576294
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kalata B1 is a prototypic cyclotide, a class of cyclic cystine knot (CCK) peptides, originally isolated from the plant Oldenlandia affinis . Its structure comprises a 29–31 amino acid backbone cyclized via an asparagine-to-aspartate (N-to-D) side chain linkage and stabilized by three conserved disulfide bonds (CysⅠ–CysⅣ, CysⅡ–CysⅤ, CysⅢ–CysⅥ) forming a knotted motif . This unique architecture confers exceptional stability against thermal, enzymatic, and chemical degradation, as demonstrated by its resistance to chymotrypsin even after 24 hours .

Kalata B1 exhibits diverse bioactivities, including hemolytic, anti-HIV, and cytotoxic effects, primarily mediated through membrane interaction. Its mechanism involves binding to lipid bilayers via a hydrophobic surface patch, followed by self-association and pore formation, leading to membrane disruption . Notably, synthetic D-enantiomers of Kalata B1 retain bioactivity, confirming that its actions are independent of chiral protein receptors and rely on lipid bilayer interactions .

Properties

bioactivity

Antimicrobial

sequence

GLPVCGESCFGGTCNTPGCACDPWPVCTRD

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions

Kalata B14 can undergo chemical reactions typical of peptides.

Disulfide Bond Formation
Disulfide bonds are essential for the stability of this compound.

Stability
The cyclic structure and disulfide bonds enable this compound to maintain its integrity under extreme conditions that would typically denature linear peptides. Kalata B1 is stable in the presence of chaotropic agents such as 6 M guanidine hydrochloride and 8 M urea, at temperatures approaching boiling, and in acid .

Mutational Studies

Engineering the prototypical cyclotide kalata B1 (kB1) via point mutations can improve its long-term stability while retaining its insecticidal activity . Substituting either Asn29 or Gly1 to lysine or leucine increased the stability of kB1 by twofold when incubated in an alkaline buffer (pH = 9.0) for 7 days, while retaining its insecticidal activity . When Gly1 was replaced with lysine or leucine, the mutants could be cyclized using an asparaginyl endopeptidase in vitro with a yield of ∼90% within 5 min .

Enzymatic Digestion

Native kalata B1 shows no evidence of enzymatic digestion, but the reduced form is susceptible to proteolysis by trypsin, endoproteinase Glu-C, and thermolysin . Fluorescence spectra of kalata B1 in the presence of dithiothreitol, a reducing agent, showed a marked increase in intensity thought to be due to removal of the quenching effect on the Trp residue by the neighboring Cys5-Cys17 disulfide bond .

Comparison with Similar Compounds

Comparison with Similar Cyclotides

Cyclotides are categorized into Möbius (e.g., Kalata B1, B7) and bracelet subfamilies (e.g., CyO3, Vitri E), with structural variations influencing their bioactivity. Below is a detailed comparison:

Structural and Functional Comparisons

Cyclotide Subfamily Key Structural Features Bioactivity Key Differences from Kalata B1 Ref.
Kalata B7 Möbius Similar CCK motif; loop 2 has increased hydrophobicity; loop 5 lacks cis-proline. Binds divalent cations (e.g., Mn²⁺) with affinity comparable to Kalata B1. Lower membrane interaction due to reduced hydrophobic surface area. Smaller hydrophobic patch due to a charged residue substitution in loop 2. Altered membrane orientation in micelles.
Kalata B8 Hybrid Combines Möbius (loops 2–3) and bracelet (loop 5) features; disordered loops 1 and 4. Anti-HIV activity (EC₅₀ = 0.9 µM) but no hemolysis. Increased hydrophilicity and structural flexibility reduce hemolytic activity.
CyO3 Bracelet Larger hydrophobic surface; distinct residues in loops 3 and 5. Higher cytotoxicity in U-87 MG glioblastoma cells (IC₅₀ = 0.45 µM vs. Kalata B1’s 3.21 µM). Broader hydrophobic interface enhances membrane disruption.
Vitri E Möbius Similar CCK fold; unique residues in loops 3, 5, and 6. Moderate glioblastoma cytotoxicity (IC₅₀ = 10.88 µM). Reduced potency due to altered surface charge distribution.
Kalata B5 Möbius Flexible structure with exposed hydrophobic patch. Low hemolytic activity (IC₅₀ > 50 µM). Structural flexibility limits membrane insertion efficiency.

Mechanistic Insights

  • Membrane Interaction : Kalata B1’s activity depends on self-association at the lipid bilayer surface, forming pores through oligomerization . In contrast, Kalata B7’s reduced hydrophobic interface results in weaker membrane binding and altered orientation .
  • Chirality Independence : Both L- and D-enantiomers of Kalata B1 induce hemolysis, albeit with differing kinetics (IC₅₀ = 5.0 µM vs. 11.0 µM after 14-hour incubation). This contrasts with peptide toxins reliant on protein receptors, which are chirality-dependent .
  • Cytotoxicity : CyO3 and CyO19 (bracelet subfamily) exhibit superior glioblastoma cell toxicity compared to Kalata B1, likely due to enhanced hydrophobic surface area facilitating membrane penetration .

Mutagenesis and Optimization

  • Lysine Mutants : Substituting residues in Kalata B1’s "amendable face" (e.g., Thr-20, Asn-29) with lysine increases nematocidal activity by 13-fold. This modification enhances electrostatic interactions with negatively charged membranes .
  • Grafted Variants : Modifying loops in Kalata B1 (e.g., [W19K/P20N/V21K]) reduces hydrophobicity and folding efficiency but retains structural integrity, demonstrating the scaffold’s versatility for drug design .

Key Research Findings and Data Tables

Table 1: Hemolytic Activity of Kalata B1 and Enantiomers

Peptide Incubation Time IC₅₀ (µM) Mechanistic Insight Ref.
Native Kalata B1 1 hour 26.0 Self-association critical for pore formation.
D-Kalata B1 1 hour 77.0 Chirality-independent activity confirms lipid-mediated mechanism.
Native Kalata B1 14 hours 5.0 Prolonged exposure enhances oligomerization.
D-Kalata B1 14 hours 11.0 Delayed hemolysis due to slower membrane insertion.

Table 2: Cytotoxicity in Glioblastoma Cells

Cyclotide Subfamily IC₅₀ (U-87 MG, µM) Potency Relative to Kalata B1 Ref.
Kalata B1 Möbius 3.21 Reference
CyO3 Bracelet 0.45 7.1× more potent
Vitri E Möbius 10.88 3.4× less potent
Kalata B7 Möbius 6.50 2.0× less potent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.